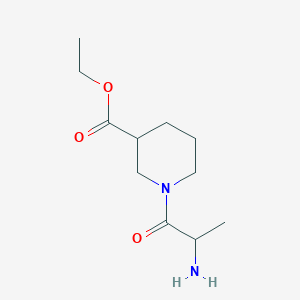

Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate

Description

Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is a piperidine-based compound featuring an ethyl ester at the 3-position and a 2-aminopropanoyl group at the 1-position of the piperidine ring. Piperidine carboxylates are frequently explored for their bioactive properties, including antimicrobial, enzyme inhibitory, and receptor-binding activities . The 2-aminopropanoyl substituent introduces both hydrogen-bonding capacity and basicity, which may influence solubility, stability, and interactions with biological targets compared to other derivatives.

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-3-16-11(15)9-5-4-6-13(7-9)10(14)8(2)12/h8-9H,3-7,12H2,1-2H3 |

InChI Key |

DBADXBBSWQXBMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl 2-bromoacetate and subsequent amination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including anticonvulsant and neuroprotective effects.

Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or transporters in the brain, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Amino vs. Aromatic Groups: The 2-aminopropanoyl group (target compound) contrasts with aromatic substituents (e.g., 3-phenylpropanoyl in ), which confer lipophilicity. The amino group may improve aqueous solubility and enable ionic interactions in biological systems.

Physicochemical and Spectroscopic Properties

NMR Trends :

Biological Activity

Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an ethyl ester and an amino acid derivative, contributing to its unique reactivity and biological profile. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and transporters in the brain. It may modulate the activity of these receptors, leading to therapeutic effects such as:

- Anticonvulsant Effects : The compound has been studied for its potential use in treating epilepsy by influencing GABAergic signaling pathways.

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Biochemical Pathways

This compound participates in several key biochemical pathways:

- Amide Bond Formation : It acts as a carboxyl activating agent, facilitating the coupling of primary amines to form amide bonds, crucial in peptide synthesis and protein crosslinking.

- Cellular Uptake Enhancement : The compound has been shown to enhance cellular uptake of therapeutic agents, particularly in cancer cells, by modifying the surface charge of nanocarriers.

In Vitro Studies

In vitro studies have demonstrated various biological activities associated with this compound:

- GABA Uptake Inhibition : Compounds similar to this compound have shown significant inhibition of GABA uptake in cultured cell lines, indicating potential applications in treating anxiety and mood disorders .

In Vivo Studies

Animal model studies have provided insights into the dosage effects and therapeutic potential:

- Dosage Effects : At low doses, this compound enhances cellular uptake and improves drug delivery systems. Higher doses have been observed to exhibit neuroprotective effects against induced seizures.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Epilepsy Treatment : A study involving animal models showed that administration of this compound significantly reduced seizure frequency compared to control groups.

- Neuroprotection in Ischemic Models : Research indicated that the compound could mitigate neuronal damage following ischemic events, supporting its potential as a neuroprotective agent.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.